![molecular formula C10H6ClF3O B1528596 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene CAS No. 1179157-09-5](/img/structure/B1528596.png)
1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene
Overview
Description
“(3-Chloroprop-1-yn-1-yl)benzene” is an organic compound with the molecular formula C9H7Cl . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “(3-Chloroprop-1-yn-1-yl)benzene” is 150.61 . The molecular formula is C9H7Cl .Physical And Chemical Properties Analysis
“(3-Chloroprop-1-yn-1-yl)benzene” should be stored in an inert atmosphere at 2-8°C . The boiling point is not specified .Scientific Research Applications
Catalytic Reactions
Research has shown that certain catalysts enable the electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds, potentially including derivatives similar to 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene. This process allows for the modification of molecules to enhance their properties for further applications in material science and pharmaceuticals (Mejía & Togni, 2012).
Polymorphism and Desolvation
Studies on van der Waals host molecules have explored the phenomena of polymorphism through desolvation, which could be relevant to compounds structurally related to 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene. Understanding these processes can be crucial for designing materials with tailored physical properties (Bhattacharya & Saha, 2013).
Electrochemical and Chemiluminescence Properties
The electrochemistry and electrogenerated chemiluminescence (ECL) of compounds have been examined to understand their potential in sensing and lighting technologies. Such studies can inform the development of new materials for optoelectronic applications, suggesting the relevance of 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene in these areas (Qi et al., 2016).
Halogenation Reactions
Controlled halogenation reactions provide a pathway to synthesize derivatives of trifluoromethoxybenzene, including chlorination and bromination to produce mono-, di-, and tri-substituted compounds. This process is critical for creating materials with specific properties for use in various industrial applications (Herkes, 1977).
High Surface Area and Thermal Stability
Research into frameworks with high surface areas and thermal stability is essential for developing new porous materials. These materials have applications in gas storage, separation technologies, and catalysis, indicating potential uses for 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene in the design of advanced materials (Zentner et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-(3-chloroprop-1-ynyl)-4-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O/c11-7-1-2-8-3-5-9(6-4-8)15-10(12,13)14/h3-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOZNKLQZVBJLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCCl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.